6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate

Beschreibung

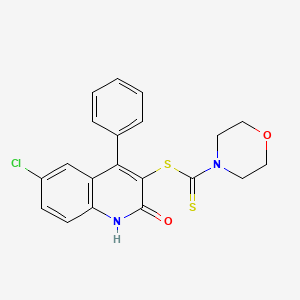

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate is a quinoline-derived compound featuring a chloro group at position 6, a phenyl ring at position 4, and a morpholine-4-carbodithioate moiety at position 3. The morpholine ring introduces an oxygen heteroatom, distinguishing it from analogous piperidine-based carbodithioates.

Eigenschaften

Molekularformel |

C20H17ClN2O2S2 |

|---|---|

Molekulargewicht |

416.9 g/mol |

IUPAC-Name |

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) morpholine-4-carbodithioate |

InChI |

InChI=1S/C20H17ClN2O2S2/c21-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)18(19(24)22-16)27-20(26)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |

InChI-Schlüssel |

LNTXOXYPBIGGHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-2-oxo-4-phenyl-1,2-dihydrochinolin-3-yl-morpholin-4-carbodithioat beinhaltet typischerweise mehrstufige Reaktionen. Ein üblicher Syntheseweg beginnt mit der Herstellung des Chinolinkerns, gefolgt von der Einführung der Chlor-, Phenyl- und Oxogruppen. Anschließend wird der Morpholinring angehängt und schließlich die Carbodithioatgruppe eingeführt.

Herstellung des Chinolinkerns: Der Chinolinkern kann mittels der Skraup-Synthese hergestellt werden, die die Reaktion von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Einführung von funktionellen Gruppen: Die Chlor-, Phenyl- und Oxogruppen werden durch verschiedene Substitutionsreaktionen eingeführt. So kann die Chlorierung beispielsweise mit Thionylchlorid erreicht werden, während die Phenylgruppe durch Friedel-Crafts-Acylierung eingeführt werden kann.

Anheftung des Morpholinrings: Der Morpholinring wird typischerweise durch nukleophile Substitutionsreaktionen eingeführt.

Einführung der Carbodithioatgruppe:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-2-oxo-4-phenyl-1,2-dihydrochinolin-3-yl-morpholin-4-carbodithioat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlorgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen erfordern oft die Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Chinolin-N-oxide, hydroxylierte Derivate und verschiedene substituierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 6-Chloro-2-oxo-4-phenyl derivatives. For instance, derivatives exhibiting significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa have been reported. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL, indicating potential as future antituberculosis agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 6e | Pseudomonas aeruginosa | 12.5 |

| 9a | Candida albicans | 25 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives can selectively target cancer cells, exhibiting IC50 values ranging from 1.9 to 7.52 µg/mL against human cell lines such as HCT-116 and MCF-7. This suggests that the compound could be developed into effective anticancer therapies .

Table 2: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

Pharmaceutical Research Applications

The unique structural features of 6-Chloro-2-oxo-4-phenyl derivatives make them valuable in pharmaceutical research for developing new drugs. Their ability to interact with various biological targets allows for the exploration of new therapeutic pathways.

Case Studies

- Antimicrobial Study : A study synthesized several derivatives based on the quinoline scaffold and evaluated their antimicrobial activity against multiple strains, revealing promising results for drug development .

- Anticancer Study : Another research effort focused on synthesizing quinoxaline derivatives, demonstrating that modifications in the side chains can significantly affect anticancer activity, indicating a potential avenue for optimizing drug efficacy .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate

- Structural Differences : The piperidine analog replaces the morpholine oxygen with a methylene group, resulting in a fully saturated six-membered amine ring. This increases lipophilicity compared to the morpholine derivative, which contains an ether oxygen .

- Physicochemical Properties :

- Solubility : The morpholine derivative’s oxygen atom may enhance water solubility via hydrogen bonding, whereas the piperidine analog’s hydrophobicity could reduce solubility.

- Stability : Morpholine’s electron-rich oxygen may stabilize the carbodithioate group against hydrolysis compared to piperidine.

- Biological Activity : Piperidine carbodithioates are often explored for their metal-binding capacity in enzyme inhibition. The morpholine variant’s oxygen could improve target affinity through hydrogen bonding, though direct comparative studies are lacking .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structural Differences : Replaces the carbodithioate group with a polar acetic acid moiety (-CH₂COOH), significantly altering solubility and reactivity .

- Physicochemical Properties :

- Solubility : The acetic acid group confers higher aqueous solubility compared to the carbodithioate derivatives.

- Reactivity : The carboxylic acid enables conjugation reactions (e.g., amide formation), whereas carbodithioates are more suited for metal coordination.

- Biological Applications : Used in synthesizing anticancer and anti-inflammatory agents due to its reactivity and stability. The carbodithioate derivatives, in contrast, may target metalloenzymes or act as prodrugs via sulfur-mediated redox activity .

Comparative Data Table

| Property/Feature | 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate | Piperidine-1-carbodithioate Analog | Acetic Acid Derivative |

|---|---|---|---|

| Key Functional Group | Morpholine-4-carbodithioate (-S-C(=S)-S-morpholine) | Piperidine-1-carbodithioate | Acetic acid (-CH₂COOH) |

| Solubility | Moderate (ether oxygen enhances polarity) | Lower (increased lipophilicity) | High (polar carboxylic acid) |

| Reactivity | Metal chelation, enzyme inhibition | Similar to morpholine analog | Conjugation, acid-base reactions |

| Biological Targets | Metalloenzymes, redox-sensitive pathways | Metalloenzymes | Kinases, inflammatory mediators |

| Applications | Drug discovery (e.g., antimicrobial agents) | Similar to morpholine analog | Cancer, inflammation research |

| Stability | Likely higher due to oxygen stabilization | Prone to hydrolysis | High (stable under standard conditions) |

Data inferred from structural analogs and general chemical principles .

Methodological Considerations

- Crystallography : Tools like SHELX are critical for resolving crystal structures of such compounds, enabling precise stereochemical analysis .

Biologische Aktivität

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on recent studies.

- Molecular Formula : C19H18ClN3O2S2

- Molecular Weight : 405.95 g/mol

- CAS Number : Not specifically listed in the search results but related compounds exist.

Synthesis

The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine derivatives typically involves multi-step organic reactions including:

- Formation of the quinoline core.

- Substitution reactions to introduce the morpholine and carbodithioate groups.

- Purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the quinoline structure exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed using standard agar diffusion methods.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 25 µg/mL |

| P. aeruginosa | 12 | 75 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 6-Chloro-2-oxo-4-phenyl derivatives has been explored in various cancer cell lines. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF7 | 15 |

| A549 | 30 |

The findings suggest that this compound may inhibit cell proliferation effectively, with MCF7 cells being the most sensitive.

Neuroprotective Effects

Neuroprotective properties have also been investigated, particularly in models of oxidative stress. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative damage.

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives and found that modifications at the morpholine position enhanced antimicrobial efficacy against resistant strains .

- Anticancer Efficacy Investigation : Research conducted by Bhat et al. demonstrated that specific substitutions on the quinoline core led to increased cytotoxicity against breast cancer cells .

- Neuroprotection in Animal Models : In vivo studies indicated that administration of the compound resulted in a significant decrease in neurodegeneration markers in rodent models subjected to induced oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.